N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-(3-methylphenyl)acetamide
Description
The compound N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-(3-methylphenyl)acetamide features a 5-oxopyrrolidin-3-yl core substituted at the 1-position with a 4-fluorophenyl group. A methylene bridge links the pyrrolidinone ring to an acetamide moiety, which is further substituted with a 3-methylphenyl group.
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-14-3-2-4-15(9-14)10-19(24)22-12-16-11-20(25)23(13-16)18-7-5-17(21)6-8-18/h2-9,16H,10-13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCMJIRDQXPFHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-(3-methylphenyl)acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a ketone under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of a fluorinated aromatic compound and a suitable leaving group.
Attachment of the Methylphenylacetamide Moiety: The final step involves the coupling of the pyrrolidinone intermediate with a methylphenylacetamide derivative. This can be accomplished using standard amide bond formation techniques, such as the use of coupling reagents like carbodiimides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-(3-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-(3-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with cell surface receptors, triggering signaling pathways that result in physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substitution Patterns
N-[(3S)-1-{4-[(3-Fluorophenyl)methoxy]phenyl}-5-oxopyrrolidin-3-yl]acetamide ()
- Core : 5-Oxopyrrolidin-3-yl, similar to the target compound.
- Substituents : A 4-[(3-fluorophenyl)methoxy]phenyl group at the 1-position and an acetamide at the 3-position.
- Key Differences : The 4-fluorophenyl group in the target compound is replaced with a benzyloxy-substituted phenyl ring. The stereochemistry (3S configuration) in this analog may influence biological activity and solubility.
- Relevance : Highlights the impact of fluorinated aromatic systems and ether linkages on physicochemical properties .
N-(3-Methylphenyl)-2,2,2-Trichloro-acetamide Derivatives ()
- Core : Acetamide with a trichloromethyl group.
- Substituents : Meta-substituted phenyl rings (e.g., 3-CH3, 3-Cl).
- Key Differences : The trichloroacetamide group increases electron-withdrawing effects compared to the target compound’s 3-methylphenylacetamide. Meta-substitution on the phenyl ring (as in the target compound) is shown to affect crystal packing and molecular geometry .
2-{[4-Allyl-5-(4-Pyridinyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-N-(3-Fluorophenyl)acetamide ()
- Core : Triazole-thioether linked to acetamide.
- Substituents : 3-Fluorophenyl and pyridinyl groups.
- Key Differences : The triazole-thioether system introduces additional hydrogen-bonding and π-π stacking capabilities absent in the target compound. Fluorine at the meta position (vs. para in the target) may alter receptor binding .
Functional Group Variations
N-(4-Fluorophenyl)-Pyrazole and Chromenone Derivatives ()
- Examples: Example 83 (): Contains a chromenone ring and pyrazolo[3,4-d]pyrimidine with fluorophenyl and isopropoxy groups. Furo[2,3-b]pyridine-3-carboxamide (): Fluorophenyl and trifluoroethylamino substituents.
- Key Differences: Extended π-systems (chromenone, pyridine) enhance rigidity and lipophilicity compared to the target compound’s pyrrolidinone core. Fluorine positioning (para vs. meta) modulates electronic effects .
N-Pyrazole Acetamides ()
- Example: 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide ().
- Activity : Insecticidal (Fipronil derivatives).
- Synthesis : Multi-step routes involving Suzuki couplings or condensations (e.g., reflux with acetic acid; ).
- Comparison: The target compound’s pyrrolidinone core may offer metabolic stability advantages over pyrazole-based insecticides .
Physicochemical Properties
*Crystal structures in suggest meta-substituents reduce symmetry, affecting melting points .
Key Findings and Implications
Fluorine Positioning : Para-fluorine in the target compound may enhance metabolic stability compared to meta-fluorinated analogs ().
Pyrrolidinone vs.
Electron-Withdrawing Groups : Trichloroacetamide derivatives () exhibit stronger electron withdrawal than the target’s methylphenylacetamide, impacting reactivity and solubility.
Synthetic Complexity : Target compound synthesis likely requires regioselective fluorination and amidation steps, akin to methods in and .
Biological Activity
N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-(3-methylphenyl)acetamide (CAS Number: 954596-54-4) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, synthesis, and implications for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 372.39 g/mol. The structure features a pyrrolidine ring, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as an agonist at certain neurotransmitter receptors, influencing pathways related to pain modulation and neuroprotection. However, detailed mechanistic studies are still required to fully elucidate its action.
Anticancer Properties
Recent investigations have indicated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines, including:
- Leukemia
- Lung Cancer
- Colon Cancer
- Breast Cancer
In vitro studies demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology .
Anticonvulsant Activity
Research has also highlighted the anticonvulsant potential of related compounds. For example, a study on N-phenyl derivatives revealed activity in standard seizure models, indicating that the pyrrolidine core may play a crucial role in modulating neuronal excitability . This suggests that this compound could be further explored for its anticonvulsant properties.
Case Studies and Experimental Findings
Case Study 1: Anticancer Activity
In a study evaluating various derivatives against 60 different cancer cell lines, compounds structurally related to this compound showed promising results. The compound was particularly effective against melanoma and ovarian cancer cell lines, demonstrating IC50 values in the low micromolar range .
Case Study 2: Anticonvulsant Screening
Another study focused on the anticonvulsant activity of similar compounds using maximal electroshock (MES) tests in mice. Results indicated that certain derivatives exhibited significant protective effects against induced seizures, suggesting their potential as therapeutic agents for epilepsy .
Data Summary Table
Q & A
Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?
The compound contains a pyrrolidinone core substituted with a 4-fluorophenyl group and a 3-methylphenylacetamide side chain. The fluorophenyl moiety enhances lipophilicity and potential π-π stacking interactions, while the methylphenyl group may influence steric effects and metabolic stability. Computational modeling (e.g., density functional theory) can predict bond angles and torsional strain, while X-ray crystallography (as demonstrated for analogous acetamides in ) can resolve dihedral angles affecting molecular conformation .
Q. What synthetic routes are reported for analogous pyrrolidinone-acetamide derivatives?
A common approach involves coupling pre-functionalized pyrrolidinone intermediates with arylacetic acid derivatives via amidation. For example, describes a method using dichloromethane and triethylamine to facilitate acyl chloride formation, followed by nucleophilic substitution. Reaction conditions (temperature, solvent polarity) should be optimized to minimize side products like hydrolyzed byproducts .
Q. How can researchers validate the purity and identity of this compound?
Methodological steps include:
- HPLC-MS for purity assessment (>95%) and molecular ion confirmation.
- 1H/13C NMR to verify substituent integration and stereochemistry.
- FT-IR to confirm carbonyl (C=O) and amide (N-H) functional groups. Cross-referencing with PubChem data (e.g., InChIKey, SMILES) ensures structural alignment .
Advanced Research Questions
Q. How can contradictory bioactivity data for structurally similar compounds be resolved?
Discrepancies in IC50 values or binding affinities may arise from assay conditions (e.g., cell line variability, solvent effects). Researchers should:
- Replicate studies under standardized protocols (e.g., CLSI guidelines).
- Use orthogonal assays (e.g., SPR for binding kinetics, cell viability assays for cytotoxicity).
- Perform crystallographic analysis (as in ) to correlate target binding with conformational flexibility .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Solubility enhancement : Use co-solvents (DMSO/PEG) or cyclodextrin inclusion complexes.
- Metabolic stability : Introduce deuterium at labile positions or modify the pyrrolidinone ring to reduce CYP450 oxidation.
- Plasma protein binding : Assess via equilibrium dialysis; structural analogs in suggest methyl groups may reduce binding .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound?
- Core modifications : Replace the pyrrolidinone with piperidone or morpholine to assess ring size impact.
- Substituent variation : Synthesize derivatives with halogens (Cl, Br) at the 4-fluorophenyl position to probe electronic effects.
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) guided by crystallographic data from acetamide analogs .
Q. What advanced analytical techniques resolve polymorphic forms of this compound?
Q. How can flow chemistry improve the scalability of its synthesis?
Adopt continuous-flow reactors for:
- Precise temperature control during amidation (reducing degradation).
- In-line purification via scavenger resins to remove excess reagents. highlights flow systems’ utility in diazomethane synthesis, applicable here for hazardous intermediates .
Data-Driven Research Considerations
Q. What in vitro models are suitable for evaluating its pharmacological activity?
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase targets).
- Cell-based models : Use engineered cell lines (HEK293, HepG2) with luciferase reporters for target engagement.
- Membrane permeability : Caco-2 monolayers to predict oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
